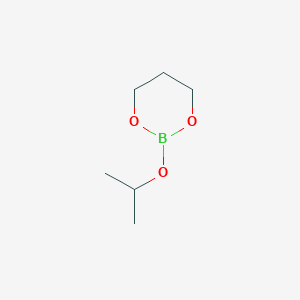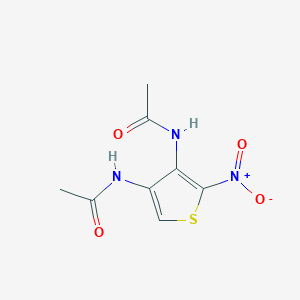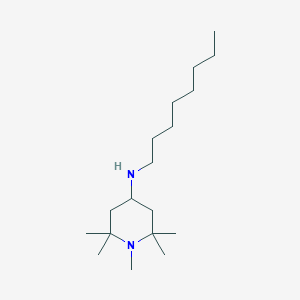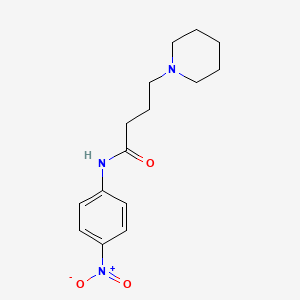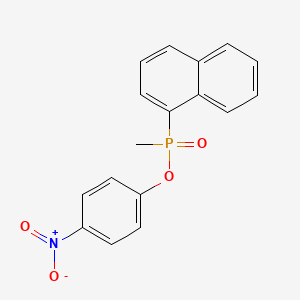![molecular formula C17H15N3O B14373011 1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide CAS No. 90958-95-5](/img/structure/B14373011.png)
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential biological activities. This compound is part of the pyrimidoquinoxaline family, which is known for its diverse applications in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide typically involves the ring closure of N-acyl-N’-(o-nitroaryl)-1,3-propanediamines with ethyl polyphosphate (PPE) or trimethylsilyl polyphosphate (PPSE). This reaction leads to the formation of 2-substituted 1-(o-nitroaryl)-1,4,5,6-tetrahydropyrimidines, which then undergo spontaneous heterocyclization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
科学研究应用
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, some derivatives act as inhibitors of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cancer cell survival .
相似化合物的比较
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit similar biological activities, including antiviral and anticancer properties.
Quinoxaline Derivatives: These compounds are known for their broad-spectrum antibacterial and antiviral activities.
Uniqueness
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide stands out due to its specific substitution pattern and the presence of the 6-oxide group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry.
属性
CAS 编号 |
90958-95-5 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
6-oxido-5-phenyl-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-6-ium |
InChI |
InChI=1S/C17H15N3O/c21-20-15-10-5-4-9-14(15)19-12-6-11-18-17(19)16(20)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI 键 |
RYACJXHSBTTZID-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2C(=[N+](C3=CC=CC=C3N2C1)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
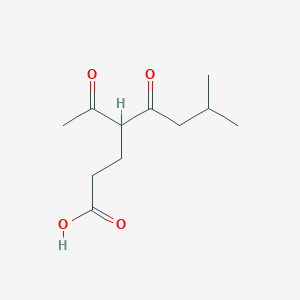
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
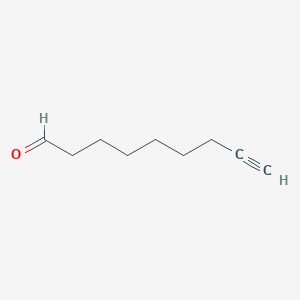
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
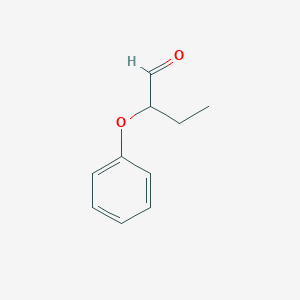
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
